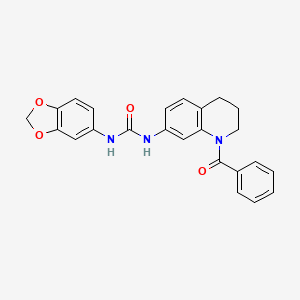

1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2H-1,3-benzodioxol-5-yl)urea

Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2H-1,3-benzodioxol-5-yl)urea is a urea derivative featuring a benzoyl-substituted tetrahydroquinoline moiety linked via a urea bridge to a 1,3-benzodioxol-5-yl group. The benzodioxol group is known for enhancing metabolic stability and bioavailability, while the tetrahydroquinoline scaffold is associated with interactions in enzymatic or receptor-binding contexts .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c28-23(17-5-2-1-3-6-17)27-12-4-7-16-8-9-18(13-20(16)27)25-24(29)26-19-10-11-21-22(14-19)31-15-30-21/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAHUKLNRRYUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2H-1,3-benzodioxol-5-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O3 |

| Molecular Weight | 401.5 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

The compound features a benzoyl group attached to a tetrahydroquinoline moiety and a benzodioxole structure, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. It is believed to inhibit various enzymes and receptors involved in cell signaling pathways, potentially leading to anticancer effects. The precise mechanisms are still under investigation, but preliminary studies suggest that it may modulate pathways related to apoptosis and cell proliferation.

Antitumor Activity

Recent studies have shown that derivatives of tetrahydroquinoline compounds exhibit significant antitumor activity. For instance, compounds structurally related to 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2H-1,3-benzodioxol-5-yl)urea have been tested against various cancer cell lines:

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Mia PaCa-2 | 1-(1-benzoyl...) | 15.6 | |

| PANC-1 | 1-(1-benzoyl...) | 12.4 | |

| HepG2 | 1-(1-benzoyl...) | 10.8 |

These results highlight the compound's potential as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to antitumor properties, certain derivatives have demonstrated antimicrobial effects against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various tetrahydroquinoline derivatives on human cancer cells. The results indicated that the compound significantly inhibited tumor growth in xenograft models when administered at therapeutic doses.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on SAR has revealed that modifications to the benzodioxole moiety can enhance biological activity. For example, substituents on the benzodioxole ring were found to optimize binding affinity to target proteins associated with cancer progression.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several benzodioxol- and urea-containing derivatives. Key comparisons include:

*Calculated molecular formula and weight based on structural analysis.

Key Observations :

- BB96931 and the thiadiazol-urea derivative prioritize heterocyclic substituents (tetrazole/thiadiazole) for electronic or steric effects, whereas the target compound uses a benzoyl group for aromatic stacking .

- The chalcone derivative () lacks a urea group but shares the 1,3-benzodioxol moiety, highlighting divergent synthetic strategies (Claisen-Schmidt condensation vs. urea coupling) .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this urea derivative?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity, and stoichiometry. For urea derivatives, coupling reactions between isocyanates and amines are common. For example, yields improve when reactions are conducted at lower temperatures (e.g., 0–25°C) with extended reaction times (24–48 hours) to minimize side reactions like hydrolysis . Use of coupling agents (e.g., carbodiimides) can enhance urea bond formation efficiency. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC or TLC .

Basic Question: Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and urea bond formation. For instance, the benzodioxol proton signals appear as distinct doublets near δ 6.8–7.2 ppm, while the tetrahydroquinoline NH protons resonate around δ 8.5–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).

- Infrared Spectroscopy (IR) : Urea carbonyl stretches (C=O) appear at ~1640–1680 cm⁻¹, distinguishing them from amide or carbamate bonds .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

SAR studies should systematically modify substituents and assess their impact on target binding. For example:

- Substituent Variation : Replace the benzoyl group with sulfonyl or methoxyacetyl moieties to alter lipophilicity and hydrogen-bonding capacity. Evidence from analogous compounds shows that electron-withdrawing groups (e.g., sulfonyl) enhance enzyme inhibition potency .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Compare binding energies (ΔG) of derivatives to identify critical pharmacophores .

- In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ measurements) or cell-based models (e.g., cytotoxicity in cancer lines) to correlate structural changes with activity .

Advanced Question: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized Assay Protocols : Use validated cell lines (e.g., NCI-60 panel) and control compounds to normalize inter-lab variability.

- Purity Verification : Quantify impurities via LC-MS; even 5% impurities (e.g., unreacted isocyanate) can skew bioactivity results .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends masked by experimental noise .

Advanced Question: What methodologies are recommended for studying metabolic stability and environmental persistence?

Methodological Answer:

- In Vitro Metabolic Stability : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) to predict pharmacokinetics .

- Environmental Fate Studies : Use OECD guidelines for hydrolysis (pH 7–9 buffers), photolysis (UV light exposure), and biodegradation (activated sludge assays). For example, benzodioxol moieties may resist hydrolysis but degrade under UV light .

Advanced Question: How can researchers design experiments to resolve crystallographic or conformational ambiguities?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., kinase) to determine binding modes. For free ligands, grow single crystals using vapor diffusion and solve structures to <2.0 Å resolution .

- Dynamic NMR : Analyze temperature-dependent NMR spectra to detect rotational barriers in the urea bond, which influence conformational flexibility .

Advanced Question: What strategies are effective for analyzing synergistic or antagonistic effects in combination therapies?

Methodological Answer:

- Combinatorial Screening : Use high-throughput platforms (e.g., SynergyFinder) to test the compound with FDA-approved drugs. Calculate combination indices (CI) via the Chou-Talalay method .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathways modulated synergistically (e.g., apoptosis and cell cycle arrest) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.